2-Aminoimidazole

Description

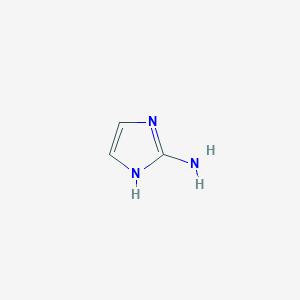

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPDDPLQZYCHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227953 | |

| Record name | 2-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7720-39-0 | |

| Record name | 2-Aminoimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of 2-Aminoimidazole Alkaloids in Marine Sponges: A Technical Guide for Drug Development

Introduction

Marine sponges of the class Calcarea, particularly from the genera Leucetta and Clathrina, are a prolific source of structurally diverse and biologically active 2-aminoimidazole (2-AI) alkaloids.[1][2][3] First discovered in 1987, this class of natural products has garnered significant attention from the scientific community due to their potent pharmacological properties, including cytotoxic, antimicrobial, antifungal, and anti-inflammatory activities.[2][4] These compounds typically feature a central this compound core, often substituted with benzyl or pyrrole moieties, leading to a wide array of unique chemical structures.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, biological activity, and experimental protocols related to 2-AI alkaloids from marine sponges, aimed at researchers, scientists, and drug development professionals.

Chemical Diversity and Biological Activity

The 2-AI alkaloids encompass a wide range of chemical structures, with the most prominent examples being the naamidines and naamines.[2] These compounds have demonstrated significant biological activities against various disease targets. For instance, several 2-AI alkaloids have shown potent cytotoxicity against a panel of human cancer cell lines. The pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a subgroup of 2-AI compounds, are known for their antibacterial and antibiofilm properties.[5] The broad spectrum of activity makes these marine-derived compounds promising leads for the development of new therapeutic agents.[6]

Quantitative Data on Biological Activity

The following table summarizes the cytotoxic and antimicrobial activities of selected this compound alkaloids isolated from marine sponges.

| Compound | Source Organism | Target | Activity | Reference |

| Naamidine J | Pericharax heteroraphis | K562 (human chronic myelogenous leukemia) | IC50: 11.3 µM | [4] |

| Known Compound 2 | Pericharax heteroraphis | K562 (human chronic myelogenous leukemia) | IC50: 9.4 µM | [4] |

| Known Compound 5 | Pericharax heteroraphis | H1N1 (Influenza A virus) | 33% inhibition | [4] |

| Naamine D | Leucetta sp. | Cryptococcus neoformans | 6.25 µg/mL | [2] |

| Naamidine A | Leucetta sp. | Cryptococcus neoformans | 12.5 µg/mL | [2] |

| Naamidine B | Leucetta sp. | Cryptococcus neoformans | 6.25 µg/mL | [2] |

| Naamidine G | Leucetta sp. | Cryptococcus neoformans | 12.5 µg/mL | [2] |

| Agelastatin E | Agelas dendromorpha | KB (human oral carcinoma) | 100% activity at 3 and 30 µM | [7] |

| Aerothionin | Suberea sp. | HeLa (human cervical cancer) | Potent cytotoxicity | [7] |

| Phakellistatin 17 | Phakellia fusca | P388 (murine leukemia) | IC50: 8.5 µM | [8] |

| Phakellistatin 18 | Phakellia fusca | P388 (murine leukemia), BEL-7402 (human hepatoma) | IC50: 5.4 µM, 14.3 µM | [8] |

Experimental Protocols

Isolation and Purification of this compound Alkaloids

The following is a generalized protocol for the isolation and purification of 2-AI alkaloids from marine sponges, based on common methodologies cited in the literature.

-

Collection and Extraction:

-

Marine sponge specimens (e.g., Leucetta sp.) are collected and immediately frozen or preserved in ethanol.

-

The sponge material is homogenized and extracted exhaustively with methanol (MeOH) or a mixture of dichloromethane and methanol.

-

The resulting crude extract is concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme involves partitioning between n-hexane, ethyl acetate, and water.

-

The bioactive fractions, often found in the more polar ethyl acetate and methanol fractions, are collected for further purification.

-

-

Chromatographic Separation:

-

Column Chromatography: The active fractions are subjected to column chromatography on silica gel or reversed-phase C18 silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

-

High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water with 0.1% trifluoroacetic acid) to yield pure compounds.

-

-

Structure Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

UV and IR Spectroscopy: To identify characteristic functional groups.

-

-

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., K562, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The isolated 2-AI alkaloids are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these compounds for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Experimental Workflow for Bioassay-Guided Fractionation

Caption: Bioassay-guided fractionation workflow for 2-AI alkaloids.

Putative Signaling Pathway Inhibition by a this compound Alkaloid

Caption: Inhibition of a kinase cascade by a 2-AI alkaloid.

Conclusion

The this compound alkaloids from marine sponges represent a promising and largely untapped resource for the discovery of novel drug candidates. Their structural diversity and potent biological activities warrant further investigation. The development of efficient total synthesis routes for these compounds is crucial to overcome the supply limitations from natural sources and to enable extensive structure-activity relationship studies.[2] This technical guide provides a foundational understanding for researchers to explore the therapeutic potential of this fascinating class of marine natural products.

References

- 1. Structure and synthesis of this compound alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Structure and synthesis of this compound alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Structure and synthesis of this compound alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Antibacterial and Antibiofilm Potentials of Marine Pyrrole-2-Aminoimidazole Alkaloids and their Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]

- 8. Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 2-Aminoimidazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 2-aminoimidazole (2-AI) alkaloids, a class of marine natural products with significant biological activities. The guide details their origins, presents quantitative data, outlines experimental protocols for their isolation, and illustrates key biological pathways.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly isolated from marine invertebrates, particularly sponges of the orders Agelasida and Leucettida. These organisms have been identified as prolific producers of a diverse array of these compounds.

Marine sponges are the most significant source of this compound alkaloids, with over 150 members of this family identified to date[1]. The pyrrole-2-aminoimidazole (P-2-AI) alkaloids are a major subgroup, hypothesized to originate from precursors like clathrodin and oroidin[1]. Key genera of sponges known to produce these compounds include:

-

Agelas : Sponges of this genus are a rich source of pyrrole-imidazole alkaloids (PIAs), including oroidin, sceptrin, and the agelastatins[2][3]. Species such as Agelas conifera and Agelas wiedenmayeri have been studied for their chemical defenses, which are attributed to these alkaloids[4].

-

Leucetta and Clathrina : These calcareous sponges are known to produce a large number of bioactive alkaloids containing an imidazole heterocycle[5][6]. Species like Leucetta chagosensis have yielded various naamidine and naamine-type alkaloids[7][8].

-

Stylissa : Sponges of this genus, such as Stylissa flabellata, are also known producers of brominated pyrrole-2-aminoimidazole alkaloids[9].

-

Pericharax : The marine sponge Pericharax heteroraphis has been shown to contain this compound alkaloids with cytotoxic and antiviral activities[10][11].

While less common, other marine organisms have also been found to produce 2-AI alkaloids. For instance, the zoantharian Terrazoanthus onoi has been identified as a source of a unique family of these compounds called terrazoanthines[12].

Quantitative Data

Quantifying the concentration of secondary metabolites in marine organisms can be challenging and is often not the primary focus of natural product isolation studies. However, some studies have reported the concentrations of specific 2-AI alkaloids in sponge tissues. The table below summarizes available quantitative data.

| Alkaloid | Source Organism | Concentration | Reference |

| Oroidin | Agelas wiedenmayeri | 0.8 mg/mL of sponge tissue | [4] |

| 4,5-dibromopyrrole-2-carboxylic acid | Agelas wiedenmayeri | 2.0 mg/mL of sponge tissue | [4] |

| Sceptrin | Agelas conifera | 5.3 mg/mL of sponge tissue | [4] |

| Oroidin | Agelas oroides (farmed) | 70.3% of total metabolites in extract | [13] |

| Oroidin | Agelas oroides (wild) | 80.4% of total metabolites in extract | [13] |

Experimental Protocols

The extraction and isolation of this compound alkaloids from their natural sources typically involve a multi-step process of solvent extraction, partitioning, and chromatography.

General Extraction and Isolation Workflow

A general workflow for the isolation of 2-AI alkaloids from marine sponges is depicted below. This process starts with the collection and extraction of the sponge material, followed by fractionation and purification to yield the pure compounds.

Detailed Methodologies

Extraction of Naamidine J from Pericharax heteroraphis [10][11]

-

Extraction: The dried and powdered sponge material is extracted with methanol (MeOH) at room temperature.

-

Fractionation: The crude MeOH extract is then subjected to bioassay-guided quick isolation, focusing on the imidazole alkaloid-rich portion.

-

Purification: The final purification is achieved using high-performance liquid chromatography (HPLC).

Isolation of Alkaloids from Leucetta chagosensis [7]

-

Extraction and Partitioning: The sponge material is extracted with MeOH, and the resulting extract is partitioned to yield an ethyl acetate (EtOAc) extract.

-

Initial Chromatography: The EtOAc extract is subjected to column chromatography on Sephadex LH-20 using MeOH as the eluent.

-

Further Purification: Fractions of interest are further purified using reversed-phase silica gel column chromatography with a MeOH:H₂O:TFA (50:50:1%) eluent, followed by semi-preparative HPLC.

Alternative Extraction Methods

Modern extraction techniques such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and pressurized solvent extraction (PSE) offer advantages over traditional methods in terms of reduced extraction time and solvent consumption[14][15][16]. These methods are generally more efficient and can minimize the degradation of thermolabile compounds[16][17].

Biosynthesis and Biological Activities

Biosynthesis of Pyrrole-Imidazole Alkaloids

The biosynthesis of the complex pyrrole-imidazole alkaloids is believed to start from simpler precursors, oroidin and hymenidin. These precursors are thought to undergo enzyme-mediated oxidative cyclization and dimerization to form the more complex structures like sceptrin and the agelastatins[2][18]. The proposed biosynthetic pathway involves single-electron transfer (SET) and radical coupling reactions[2][18].

Biological Activities and Signaling Pathways

This compound alkaloids exhibit a wide range of biological activities, including anticancer, antimicrobial, and antibiofilm properties.

Anticancer Activity of Agelastatin A

Agelastatin A is a potent antitumor agent that has been shown to inhibit protein synthesis. It binds to the A site of the peptidyl transferase center (PTC) on the 80S ribosome, thereby preventing peptide bond formation during the elongation phase of translation[19][20][21]. This leads to a G2/M-phase cell cycle arrest and induction of apoptosis[22]. Agelastatin A has also been found to inhibit glycogen synthase kinase-3 (GSK-3)[20].

Antimicrobial and Antibiofilm Activity

Many 2-AI alkaloids, such as oroidin and sceptrin, exhibit significant antimicrobial and antibiofilm activities[5][23]. While the exact mechanisms are still under investigation, proposed modes of action include the disruption of the bacterial cell membrane and targeting of response regulator proteins involved in biofilm formation[23]. Some synthetic 2-AI analogs have been shown to inhibit biofilm development without affecting bacterial growth and can even resensitize multidrug-resistant bacteria to conventional antibiotics[1][12][24].

References

- 1. Designing this compound alkaloids analogs with anti-biofilm activities: structure-activities relationships of polysubstituted triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole-Aminoimidazole Alkaloid ‘Metabiosynthesis’ with Marine Sponges Agelas conifera and Stylissa caribica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 4. Chemical defenses of the Caribbean sponges Agelas wiedenmayeri and Agelas conifera | EPIC [epic.awi.de]

- 5. researchgate.net [researchgate.net]

- 6. Structure and synthesis of this compound alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. This compound, glycociamidine and 2-thiohydantoin-marine alkaloids as molecular inspirations for the development of lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High resolution spatial mapping of brominated pyrrole-2-aminoimidazole alkaloids distributions in the marine sponge Stylissa flabellata via MALDI-mass spectrometry imaging - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synergistic Effects between Conventional Antibiotics and this compound-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajgreenchem.com [ajgreenchem.com]

- 16. aktpublication.com [aktpublication.com]

- 17. ajgreenchem.com [ajgreenchem.com]

- 18. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of eukaryotic translation by the antitumor natural product Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Agelastatin A | Baylor Undergraduate Minipharma [sites.baylor.edu]

- 21. Inhibition of Eukaryotic Translation by the Antitumor Natural Product Agelastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Anticancer Activity of all known (−)-Agelastatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of the toxicity of this compound antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of a Privileged Scaffold: A Technical Guide to 2-Aminoimidazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) moiety, a recurring motif in marine natural products, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-AI derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Strategies for this compound Scaffolds

The construction of the this compound core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Two of the most common and versatile methods are the condensation of α-haloketones with guanidine and palladium-catalyzed cross-coupling reactions.

Synthesis from α-Haloketones and Guanidine Derivatives

A well-established and straightforward method for the synthesis of 2-aminoimidazoles involves the cyclocondensation of an α-haloketone with a guanidine derivative. This reaction typically proceeds in a one-pot, two-step fashion involving an initial alkylation followed by cyclization.

Experimental Protocol: Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [1]

This protocol describes a greener synthesis approach using a deep eutectic solvent (DES) composed of choline chloride (ChCl) and glycerol (Gly).

-

Preparation of the Deep Eutectic Solvent: Prepare the ChCl-Gly (1:2 molar ratio) eutectic mixture by heating and stirring the components until a homogeneous, clear liquid is formed.

-

Reaction Setup: To 2 g of the pre-prepared ChCl-Gly eutectic mixture, add the α-chloroketone (1.0 mmol), guanidine hydrochloride (1.3 mmol), and triethylamine (Et3N) (1 mmol) under magnetic stirring.

-

Reaction Execution: Heat the reaction mixture to 80 °C for a period of 4–6 hours. Monitor the reaction progress by a suitable method, such as GC-MS, until the starting α-chloroketone is consumed.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, add 5 mL of water. Extract the aqueous suspension with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.

Palladium-Catalyzed Synthesis of Substituted 2-Aminoimidazoles

For the construction of more complex and highly substituted 2-aminoimidazoles, palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates offer a powerful and flexible approach.[2][3] This method allows for the formation of both a C-N and a C-C bond in a single step.

Experimental Protocol: Pd-Catalyzed Alkyne Carboamination [2]

-

Reagent Preparation: In a glovebox, add Pd(OAc)2 (4 mol %), the desired ligand (e.g., RuPhos, 8 mol %), and LiOtBu (2.4 equiv) to an oven-dried reaction vessel.

-

Reaction Setup: Remove the vessel from the glovebox and add the N-propargyl guanidine substrate (1.0 equiv), the aryl triflate (1.2 equiv), and the solvent (e.g., PhCF3, 0.1 M).

-

Reaction Execution: Heat the reaction mixture to 100 °C for 16 hours.

-

Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like CH2Cl2 and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired this compound product.

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial and Antibiofilm Activity

A significant area of research for 2-AI derivatives is their potent activity against a wide range of bacteria, including multidrug-resistant strains. Notably, many 2-AIs exhibit not only direct antimicrobial effects but also act as powerful inhibitors of biofilm formation, a key virulence factor in chronic infections.

Table 1: Antimicrobial and Antibiofilm Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism | Activity Type | MIC/IC50 | Reference |

| Imidazole Derivative (HL1) | Staphylococcus aureus | Antibacterial | 625 µg/mL | [4] |

| Imidazole Derivative (HL1) | MRSA | Antibacterial | 1250 µg/mL | [4] |

| Imidazole Derivative (HL2) | Staphylococcus aureus | Antibacterial | 625 µg/mL | [4] |

| Imidazole Derivative (HL2) | MRSA | Antibacterial | 625 µg/mL | [4] |

| Imidazole Derivative (HL2) | Pseudomonas aeruginosa | Antibacterial | 2500 µg/mL | [4] |

| 2-amino-N-undecyl-H-imidazole-5-butanamide (H10) | Staphylococcus aureus | Biofilm Inhibition | IC50 = 12 µM | [5] |

| 2-amino-N-undecyl-H-imidazole-5-butanamide (H10) | Pseudomonas aeruginosa | Biofilm Inhibition | IC50 = 31 µM | [5] |

| 2-amino-N-undecyl-H-imidazole-5-butanamide (H10) | Staphylococcus aureus | Biofilm Dispersion | EC50 = 100 µM | [5] |

| 2-amino-N-undecyl-H-imidazole-5-butanamide (H10) | Pseudomonas aeruginosa | Biofilm Dispersion | EC50 = 46 µM | [5] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [6][7][8][9]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Crystal Violet Biofilm Assay [10][11][12][13]

-

Biofilm Formation: Grow bacterial cultures in a 96-well plate in the presence of varying concentrations of the this compound compound. Incubate under conditions that promote biofilm formation (e.g., 24-48 hours at 37 °C).

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

-

Washing: Wash the wells again with water to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Anticancer Activity

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the disruption of key cellular processes such as cell division and signal transduction.

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Type | GI50/IC50 | Reference |

| Phenanthrene/acenaphthalene-fused imidazole | NCI-60 Panel | Growth Inhibition | >50% inhibition at 10 µM | [14] |

| 2-phenyl benzimidazole derivative | MCF-7 | Cytotoxicity | IC50 = 3.37 µM | [14] |

| Imidazole-based tubulin polymerization inhibitor (analogue of plinabulin) | NCI-H460 | Cytotoxicity | IC50 = 4.0 nM | [14] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [15][16][17][18][19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4 °C for 1 hour.

-

Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Quantification: Measure the absorbance at approximately 510-540 nm. The absorbance is proportional to the cellular protein content, which reflects cell viability.

Anti-inflammatory Activity

The this compound scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have shown inhibitory activity against key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Table 3: Anti-inflammatory Activity of Selected Imidazole Derivatives

| Compound/Derivative | Target | Activity Type | IC50 | Reference |

| Diaryl imidazole derivative (5e) | COX-2 | Inhibition | 0.069 µM | [20] |

| Diaryl imidazole derivative (5d) | COX-2 | Inhibition | 0.060 µM | [20] |

| Imidazo[2,1-b]thiazole derivative (6a) | COX-2 | Inhibition | 0.08 µM | [21] |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | Inhibition | 0.07 µM | [22] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and optimization.

Inhibition of Bacterial Two-Component Systems

A key mechanism underlying the antibiofilm activity of many 2-AIs is the inhibition of bacterial two-component systems (TCS). TCS are crucial for bacteria to sense and respond to their environment, and they play a vital role in regulating virulence, biofilm formation, and antibiotic resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of a this compound variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Crystal violet assay [bio-protocol.org]

- 11. static.igem.org [static.igem.org]

- 12. static.igem.org [static.igem.org]

- 13. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. abcam.com [abcam.com]

- 19. canvaxbiotech.com [canvaxbiotech.com]

- 20. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 21. brieflands.com [brieflands.com]

- 22. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of 2-Aminoimidazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] Found in a plethora of marine natural products, this versatile structure exhibits a broad spectrum of biological activities, including antimicrobial, antibiofilm, anticancer, and anti-inflammatory properties.[1][2] Its ability to mimic or interfere with biological signaling pathways has made it a focal point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core synthetic methodologies for constructing 2-aminoimidazoles, detailed experimental protocols for key reactions, and a summary of their diverse applications, supported by quantitative data and mechanistic insights.

I. Synthesis of the this compound Core

The construction of the this compound ring can be achieved through several synthetic strategies, ranging from classical condensation reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Classical Synthesis: Condensation of α-Haloketones and Guanidine Derivatives

One of the most established and widely used methods for synthesizing 2-aminoimidazoles is the condensation of an α-haloketone with a guanidine derivative.[3] This reaction proceeds via an initial alkylation of the guanidine followed by an intramolecular cyclization and dehydration to form the imidazole ring.

A significant advancement in this classical method involves the use of deep eutectic solvents (DESs) as a green and efficient reaction medium.[3] This approach offers several advantages over traditional organic solvents, including shorter reaction times, milder conditions, and often simpler work-up procedures.[4]

Experimental Protocol: Greener Synthesis of N,1,5-Triphenyl-1H-imidazol-2-amine in a Deep Eutectic Solvent [3][4]

This protocol describes the synthesis of a tri-substituted this compound using a choline chloride-urea deep eutectic solvent.

-

Preparation of the Deep Eutectic Solvent (DES):

-

Combine choline chloride (1 part by weight) and urea (2 parts by weight) in a round-bottom flask.

-

Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

-

-

Synthesis of the this compound:

-

To the pre-prepared ChCl-Urea DES (2 g), add 2-chloro-1,2-diphenylethan-1-one (1.0 mmol), N-phenylguanidine (1.3 mmol), and triethylamine (1.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the disappearance of the α-chloroketone by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Add 5 mL of water to the reaction mixture, which will cause the product to precipitate.

-

Collect the solid product by filtration and wash with water.

-

The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N,1,5-triphenyl-1H-imidazol-2-amine.

-

Palladium-Catalyzed Alkyne Carboamination

Modern synthetic methodologies have introduced palladium-catalyzed reactions as a powerful tool for the construction of substituted 2-aminoimidazoles. One such method involves the carboamination of N-propargyl guanidines with aryl triflates.[5] This reaction is advantageous as it forms both a carbon-nitrogen and a carbon-carbon bond in a single step, allowing for the rapid assembly of complex 2-AI derivatives.[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of Substituted 2-Aminoimidazoles [5]

This protocol provides a general procedure for the synthesis of N-tosyl-protected 2-aminoimidazoles.

-

Reaction Setup:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equiv).

-

Add the N-propargyl guanidine substrate (1.0 equiv) and the aryl triflate (2.0 equiv).

-

Add anhydrous trifluorotoluene (PhCF₃) to achieve a 0.1 M concentration of the N-propargyl guanidine.

-

-

Reaction Execution:

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-tosyl-2-aminoimidazole.

-

The N-tosyl protecting group can be subsequently removed by reductive cleavage, for example, using lithium and naphthalene.[5]

-

Solid-Phase Synthesis of this compound Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening. While a specific protocol for this compound libraries is not extensively detailed in the literature, a general workflow can be adapted from established methods for the solid-phase synthesis of other nitrogen-containing heterocycles, such as benzimidazoles.[6][7] This adapted workflow allows for the systematic variation of substituents on the this compound core.

Experimental Protocol: Representative Workflow for Solid-Phase Synthesis of a this compound Library

This protocol outlines a general strategy for the solid-phase synthesis of a library of this compound derivatives, starting from a resin-bound amino acid.

-

Resin Preparation and Loading:

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM) for 30 minutes.[7]

-

Load the first building block, an Fmoc-protected amino acid, onto the resin using a coupling agent such as diisopropylethylamine (DIPEA) in DCM.[7]

-

Cap any unreacted sites on the resin using a capping agent (e.g., a mixture of DCM/MeOH/DIPEA).[7]

-

-

Iterative Synthesis Cycle:

-

Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).[8]

-

Coupling of the Guanidinylating Agent: Couple a protected guanidinylating reagent (e.g., N,N'-di-Boc-N''-triflylguanidine) to the free amine on the resin.

-

Cyclization and Cleavage:

-

Treat the resin with a reagent to effect the cyclization to the this compound ring. This step may require specific optimization depending on the desired final structure.

-

Cleave the final this compound derivative from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]

-

-

-

Purification:

-

Precipitate the cleaved product in cold diethyl ether.

-

Purify the individual library members by preparative HPLC.

-

dot

Caption: General workflow for the solid-phase synthesis of a this compound library.

II. Applications of 2-Aminoimidazoles

This compound derivatives have emerged as a versatile class of bioactive molecules with a wide array of potential therapeutic applications.

Antibacterial and Antibiofilm Agents

One of the most promising applications of 2-aminoimidazoles is in combating bacterial infections, particularly those associated with biofilm formation.[10] Biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics and host immune responses.[11] 2-AI compounds have been shown to inhibit biofilm formation and disperse pre-existing biofilms in a variety of clinically relevant pathogens.[10]

The primary mechanism of action for the antibiofilm activity of many 2-aminoimidazoles involves the disruption of bacterial two-component signaling (TCS) systems.[10] TCSs are crucial for bacteria to sense and respond to environmental changes, and they play a key role in regulating virulence and biofilm formation.[12] In Staphylococcus aureus, for example, 2-AIs can interfere with the AgrC/AgrA quorum-sensing system, which controls the expression of numerous virulence factors.[12][13] By inhibiting the sensor kinase (e.g., AgrC), 2-AIs prevent the phosphorylation of the response regulator (e.g., AgrA), thereby downregulating the expression of genes required for biofilm formation.[14]

dot

Caption: Inhibition of bacterial two-component signaling by 2-aminoimidazoles.

Table 1: Antibiofilm and Antibacterial Activity of Representative this compound Derivatives

| Compound | Target Organism | Activity | IC₅₀ / MIC / EC₅₀ (µM) | Reference |

| H10 | Pseudomonas aeruginosa | Biofilm Inhibition | IC₅₀: 31 | [10] |

| H10 | Pseudomonas aeruginosa | Biofilm Dispersion | EC₅₀: 46 | [10] |

| H10 | Staphylococcus aureus | Biofilm Inhibition | IC₅₀: 12 | [10] |

| H10 | Staphylococcus aureus | Biofilm Dispersion | EC₅₀: 100 | [10] |

| Aryl 2-AI | Escherichia coli | Biofilm Inhibition | IC₅₀: 5.2 | [15] |

| Dimeric 2-AI | Acinetobacter baumannii | Clarithromycin Adjuvant | Lowers MIC to 2 µg/mL at 1.5 µM | [16][17] |

Anticancer Activity

The this compound scaffold is also present in a number of compounds with potent anticancer activity. These derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and liver.[2][4] The mechanism of action for their anticancer effects can be multifactorial, often involving the inhibition of key enzymes or signaling pathways involved in cancer cell growth and survival. For instance, some 2-AI derivatives have been found to target tubulin polymerization, a critical process for cell division.[2]

Table 2: Anticancer Activity of Representative this compound and Related Imidazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazole Derivative | MCF-7 (Breast) | 3.57 | [4] |

| Imidazole Derivative | HL-60 (Leukemia) | 0.40 | [4] |

| Imidazole Derivative | HCT-116 (Colon) | 2.63 | [4] |

| Imidazo[1,2-a]pyrimidine | A549 (Lung) | 5.988 | [18] |

| 2-Phenyl Benzimidazole | MCF-7 (Breast) | 3.37 | [2] |

| Imidazole-based Tubulin Inhibitor | HCT-15 (Colon) | 0.08 - 1.0 | [2] |

Antifungal and Antiviral Properties

The broad biological activity of 2-aminoimidazoles extends to antifungal and antiviral applications. Certain derivatives have demonstrated efficacy against pathogenic fungi, such as Candida species, by potentially disrupting cell wall integrity or other essential cellular processes.[19][20][21] In the realm of antiviral research, imidazole-containing compounds have been investigated for their ability to inhibit the replication of various viruses, including influenza and dengue virus.[22]

Table 3: Antifungal and Antiviral Activity of Representative Imidazole Derivatives

| Compound Class | Target Organism/Virus | Activity | EC₅₀ / MIC (µg/mL or µM) | Reference |

| Benzimidazole-1,2,4-triazole | Candida glabrata | Antifungal | MIC: 0.97 µg/mL | [21] |

| 5-Aminoimidazole-4-carbohydrazonamide | Candida krusei | Antifungal | MIC: 4 µg/mL | [19] |

| Nicotinamide Derivative | Candida albicans | Antifungal | MIC: 0.25 µg/mL | [20] |

| Imidazole Derivative | Influenza A virus | Antiviral | EC₅₀: 0.3 µM | [22] |

| Imidazole Derivative | Yellow Fever Virus (YFV) | Antiviral | EC₅₀: 1.2 µM | [22] |

| Imidazole Derivative | Zika Virus (ZIKV) | Antiviral | EC₅₀: 4.5 µM | [22] |

III. Conclusion

The this compound scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic methodologies for accessing this important heterocyclic core are well-established and continue to evolve, with greener and more efficient methods being developed. The diverse biological activities of 2-aminoimidazoles, particularly their potent antibiofilm and anticancer properties, underscore their potential in addressing significant unmet medical needs. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating further exploration and innovation in this exciting area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tch.ucsd.edu [tch.ucsd.edu]

- 7. chem.uci.edu [chem.uci.edu]

- 8. rsc.org [rsc.org]

- 9. peptide.com [peptide.com]

- 10. Evaluation of a this compound variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 13. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of the AgrC-AgrA Complex on the Response Time of Staphylococcus aureus Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dimeric 2-aminoimidazoles are highly active adjuvants for gram-positive selective antibiotics against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioactive Scaffolds: A Technical Guide to the Fundamental Chemistry of 2-Aminoimidazoles and Their Analogs

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] Found in a plethora of marine natural products, this versatile building block exhibits a wide spectrum of biological activities, including anti-biofilm, antimicrobial, and enzyme inhibitory properties.[4][5][6][7] Its ability to act as a bioisostere for guanidine, acylguanidine, and other key functional groups makes it a valuable component in the design of novel therapeutics.[2] This in-depth guide delves into the fundamental chemistry of 2-aminoimidazoles and their analogs, providing a comprehensive overview of their synthesis, reactivity, physicochemical properties, and biological significance, supplemented with detailed experimental protocols and visual aids to support research and development efforts.

Core Chemical Properties and Reactivity

The chemical character of this compound is defined by the interplay between the imidazole ring and the exocyclic amino group. This arrangement gives rise to distinct tautomeric forms and a rich reactivity profile.

Tautomerism

This compound can exist in different tautomeric forms, primarily the amino and imino forms, which can interconvert through proton transfer.[8][9] The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the substitution pattern on the ring and the exocyclic nitrogen.[8] While the 2-amino form is generally predominant, the existence of the 2-imino tautomer is crucial for understanding its reactivity and biological interactions.[10]

Reactivity

The primary amino group of the this compound scaffold is nucleophilic and can react with electrophiles. A notable reaction is its ability to scavenge reactive carbonyl compounds, such as those derived from lipid oxidation.[11][12] The reaction proceeds through the formation of an imine, followed by an electronic rearrangement to yield a stable adduct.[11] This reactivity is significant for understanding the role of 2-AIs in mitigating carbonyl stress in biological systems and for their potential application in food chemistry.[11][12]

The imidazole ring itself can undergo various chemical transformations, allowing for the synthesis of a diverse library of analogs. The nitrogen atoms of the ring can be alkylated or arylated, and the carbon atoms can be functionalized through various C-C and C-N bond-forming reactions.[13]

Physicochemical Data

A summary of key physicochemical properties of this compound and its derivatives is presented below.

| Property | This compound | Notes |

| Molecular Formula | C₃H₅N₃ | [14][15] |

| Molar Mass | 83.09 g/mol | [14][15] |

| Appearance | Solid, Brown | [4][14] |

| Melting Point | 160 - 162 °C | [14] |

| Solubility in Water | Soluble | [14] |

| pKa (of conjugate acid) | 15.06 ± 0.10 (Predicted) | The amino group is a donor by resonance, which stabilizes the cation and results in a higher pKa compared to unsubstituted imidazole.[4][16] |

| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [4] |

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed approaches.

Classical Synthetic Routes

A common and well-established method for synthesizing 2-aminoimidazoles involves the condensation of an α-haloketone with guanidine or its derivatives.[17][18] This reaction typically proceeds in a one-pot fashion and can be facilitated by the use of a base. More recently, greener synthetic protocols have been developed that utilize deep eutectic solvents (DESs) as the reaction medium, offering advantages such as shorter reaction times and simpler work-up procedures.[17][18]

Another classical approach involves the reaction of α-aminoketones with cyanamide.[19] Furthermore, heterocyclic exchange reactions, where a different heterocyclic ring is converted into the this compound system, have also been employed. For instance, 2-aminooxazoles can be transformed into 2-aminoimidazoles under the action of hot formamide or ammonia acetate.[20]

Modern Synthetic Methodologies

Modern organic synthesis has introduced more sophisticated methods for the construction of 2-aminoimidazoles. Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates have been shown to be an effective strategy for generating substituted 2-aminoimidazoles.[13] This method is particularly useful as it allows for the formation of a C-C bond during the annulation step, enabling the late-stage diversification of the scaffold.[13]

Metal-catalyzed hydroamination of N-propargyl guanidines is another contemporary approach for the synthesis of these heterocyclic systems.[13] Additionally, reactions involving vinylazides and cyanamide have been developed to produce 2,4,5-trisubstituted NH-imidazoles with good regiocontrol.[19]

Caption: A simplified workflow for the synthesis of 2-aminoimidazoles.

Prominent Analogs and Their Biological Significance

The this compound scaffold is the core of numerous marine alkaloids with fascinating structures and a broad range of pharmacological activities.[2] These natural products and their synthetic analogs have emerged as promising lead compounds for various drug targets.

Anti-biofilm Agents

One of the most well-documented biological activities of 2-aminoimidazoles is their ability to inhibit and disperse bacterial biofilms.[4][5][7] Biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. 2-AI compounds can disrupt biofilm formation in a variety of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[7] They are generally non-bactericidal, which is advantageous as it reduces the selective pressure for the development of resistance.[7] The proposed mechanism of action involves the modulation of two-component signaling systems that are crucial for biofilm development.[7]

Caption: Inhibition of biofilm formation by 2-aminoimidazoles.

Enzyme Inhibitors

This compound and its analogs have been identified as inhibitors of several enzymes. For instance, this compound itself is a weak noncompetitive inhibitor of human arginase I, an enzyme involved in the urea cycle and in regulating L-arginine levels.[4][5][21] More elaborate this compound-containing amino acids have been designed as potent and selective competitive inhibitors of this enzyme, with potential applications in the treatment of asthma and other inflammatory diseases.[21]

The 2-AI scaffold has also been incorporated into the design of inhibitors for other enzymes, such as nitric oxide synthase and β-secretase (BACE1), highlighting its versatility in drug design.[13][21]

Receptor Antagonists

The structural similarity of the this compound moiety to other biologically important functional groups has been exploited in the development of receptor antagonists. For example, a series of this compound and 2-aminoimidazolyl-thiazole derivatives have been synthesized and evaluated as non-xanthine antagonists for human adenosine receptors.[22][23] Certain analogs have shown moderate to high affinity and selectivity for the A₃ adenosine receptor subtype, which is a target for various pathological conditions.[22]

Inhibitors of Advanced Glycation End-products (AGEs)

Advanced glycation end-products (AGEs) are formed from the non-enzymatic reaction of reducing sugars with proteins and are implicated in the pathogenesis of diabetic complications. This compound-based compounds have been developed as inhibitors of AGE formation and also as breakers of pre-formed AGEs.[24] Bivalent 2-AI compounds, in particular, have demonstrated superior activity compared to the known AGE inhibitor aminoguanidine.[24]

Quantitative Biological Activity Data

The following table summarizes key quantitative data for the biological activity of selected this compound derivatives.

| Compound/Analog | Target/Activity | Value | Organism/System | Reference(s) |

| This compound | Human Arginase I Inhibition (Ki) | 3.6 mM (noncompetitive) | Human | [4][5] |

| A1P (analog) | Human Arginase I Inhibition (Ki) | 4 µM (competitive) | Human | [5] |

| A1P (analog) | Human Arginase I Binding (Kd) | 2 µM | Human | [5][21] |

| H10 (oroidin derivative) | S. aureus Biofilm Inhibition (IC₅₀) | 12 µM | Staphylococcus aureus | [7] |

| H10 (oroidin derivative) | S. aureus Biofilm Dispersion (EC₅₀) | 100 µM | Staphylococcus aureus | [7] |

| H10 (oroidin derivative) | P. aeruginosa Biofilm Inhibition (IC₅₀) | 31 µM | Pseudomonas aeruginosa | [7] |

| H10 (oroidin derivative) | P. aeruginosa Biofilm Dispersion (EC₅₀) | 46 µM | Pseudomonas aeruginosa | [7] |

| Compound 6g (analog) | Human Adenosine A₃ Receptor Affinity | Moderate | Human | [22] |

| Compound 3 (bis 2-AI) | AGE Inhibition (at 400 µM) | 44.6% | Bovine Serum Albumin | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 2-aminoimidazoles.

General Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents[17]

Materials:

-

Appropriate α-chloroketone (1.0 mmol)

-

Guanidine derivative (e.g., guanidine hydrochloride, 1.3 mmol)

-

Triethylamine (Et₃N, 1.0 mmol) or Potassium Hydroxide (KOH, 1.3 mmol) if using guanidinium salt

-

Deep Eutectic Solvent (DES), e.g., Choline chloride-Glycerol (ChCl-Gly, 1:2) or Choline chloride-Urea (ChCl-Urea, 1:2) (2 g)

-

Ethyl acetate (AcOEt)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare the DES by mixing choline chloride and either glycerol or urea in a 1:2 molar ratio and gently warming until a homogeneous liquid is formed.

-

To the DES (2 g) under magnetic stirring, add the α-chloroketone (1.0 mmol), the guanidine derivative (1.3 mmol), and Et₃N (1.0 mmol). If using a guanidinium salt like guanidinium carbonate, pre-treat the DES with KOH (1.3 mmol) at 80 °C for 30 minutes to liberate the free base before adding the α-chloroketone and Et₃N.

-

Heat the reaction mixture to 80 °C for 4-6 hours, monitoring the disappearance of the α-chloroketone by GC-MS analysis.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 5 mL of H₂O to the reaction mixture.

-

Extract the resulting aqueous suspension with AcOEt (3 x 10 mL).

-

Combine the organic phases, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by crystallization as appropriate.

Characterization: The structure and purity of the synthesized 2-aminoimidazoles can be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify key functional groups.

-

Melting Point Analysis: To assess purity.

In Vitro Biofilm Inhibition Assay[7]

Materials:

-

Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

This compound compound (H10) stock solution in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

-

Plate reader

Procedure:

-

Grow the bacterial strain overnight in the appropriate medium.

-

Dilute the overnight culture to a standardized optical density (OD).

-

In a 96-well plate, add the growth medium containing various concentrations of the 2-AI compound (e.g., 25, 50, 75, 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Inoculate the wells with the diluted bacterial culture.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 6-24 hours) to allow for biofilm formation.

-

After incubation, gently wash the wells with water or a buffer to remove non-adherent planktonic cells.

-

Stain the remaining biofilm by adding crystal violet solution to each well and incubating for 15-20 minutes.

-

Wash the wells again to remove excess stain.

-

Solubilize the bound crystal violet by adding 95% ethanol to each well.

-

Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 570-595 nm) using a plate reader.

-

Calculate the percentage of biofilm inhibition relative to the no-treatment control and determine the IC₅₀ value.

Conclusion

References

- 1. Chemistry of 2‐Aminoimidazoles | Semantic Scholar [semanticscholar.org]

- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. This compound | 7720-39-0 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Designing this compound alkaloids analogs with anti-biofilm activities: structure-activities relationships of polysubstituted triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of a this compound variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tautomer - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Tautomerism of 2-amino-2-oxazolin-4-ones. II | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. digital.pre.csic.es [digital.pre.csic.es]

- 13. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: Properties, Applications, Safety, Supplier & Manufacturer Information - Expert Guide from China [chemheterocycles.com]

- 15. This compound | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. mdpi.com [mdpi.com]

- 18. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. This compound Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of this compound and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Second Generation this compound Based Advanced Glycation End Product Inhibitors and Breakers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of 2-Aminoimidazole

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Aminoimidazole (C₃H₅N₃), a significant heterocyclic compound known for its role as a potent antibiofilm agent and a weak noncompetitive inhibitor of human arginase I[1]. Understanding its spectroscopic signature through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its identification, characterization, and application in medicinal chemistry and materials science.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the amino and imino forms. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the spectroscopic data, particularly in NMR. The rapid proton exchange between the tautomers at room temperature often results in averaged signals in the NMR spectrum.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The chemical shifts are sensitive to the electronic environment of the nuclei and the tautomeric form present.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound typically displays signals for the imidazole ring protons and the protons on the nitrogen atoms. The NH and NH₂ protons are often broad due to quadrupole effects and exchange with the solvent.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H4, H5 | ~6.5 - 7.5 | Singlet / Doublet | The two CH protons of the imidazole ring are chemically equivalent in a symmetric environment, often appearing as a single peak[2]. |

| NH (ring) / NH₂ | ~5.0 - 8.0 | Broad Singlet | Highly variable and dependent on solvent, concentration, and temperature. Signal may exchange with D₂O. |

Note: Specific chemical shifts can vary based on the solvent used (e.g., DMSO-d₆, CDCl₃, D₂O) and sample concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to tautomerization, the signals for C4 and C5 may be averaged.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C2 (C-NH₂) | ~145 - 155 | Quaternary carbon, typically shows lower intensity. The chemical shift is influenced by the amino substituent. |

| C4, C5 | ~110 - 125 | These carbons in the imidazole ring often show equivalent or very close chemical shifts due to tautomerism[3][4]. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their vibrational frequencies.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100 - 3400 | N-H Stretching | Primary amine (NH₂) and imidazole N-H groups. Often appears as a broad band. |

| ~3160 | C-H Stretching | Aromatic C-H stretching of the imidazole ring[5]. |

| 1620 - 1680 | N-H Bending / C=N Stretching | Scissoring vibration of the primary amino group and stretching of the endocyclic C=N bond. |

| 1500 - 1580 | C=C Stretching | Aromatic ring stretching of the imidazole moiety. |

| 1000 - 1300 | C-N Stretching | Stretching vibrations of the C-N bonds within the ring and the exocyclic C-NH₂ bond[6]. |

| 800 - 900 | C-H Bending | Out-of-plane bending of the ring C-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

| m/z Value | Ion | Notes |

| 84.056 | [M+H]⁺ | The protonated molecular ion is typically the base peak in Electrospray Ionization (ESI) in positive mode. The exact mass of C₃H₆N₃⁺ is 84.0561. |

| 83.048 | [M]⁺ | The molecular ion peak may be observed in techniques like Electron Ionization (EI). The molecular weight of this compound is 83.09 g/mol [7]. |

Expected Fragmentation: Common fragmentation pathways may include the loss of ammonia (NH₃), hydrogen cyanide (HCN), or cyanamide (CH₂N₂) from the molecular ion, leading to characteristic daughter ions that can be analyzed in tandem MS (MS/MS) experiments.

Experimental Workflow and Protocols

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | 7720-39-0 [chemicalbook.com]

- 2. This compound(7720-39-0) 1H NMR [m.chemicalbook.com]

- 3. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [mdpi.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tautomerism and Electronic Structure of 2-Aminoimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoimidazole is a pivotal heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Its biological activity is intrinsically linked to its electronic structure and the dynamic equilibrium between its tautomeric forms. This technical guide provides a comprehensive analysis of the tautomerism and electronic properties of this compound, synthesizing data from computational and experimental studies. It aims to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development by offering detailed insights into the structural nuances that govern the function of this important molecule.

Introduction

The this compound moiety is a recurring motif in a diverse array of marine natural products, such as those from the Agelas and Axinella genera of sponges, which exhibit a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. The ability of the this compound ring to engage in various non-covalent interactions, particularly hydrogen bonding, is crucial to its biological function. This capacity is, in turn, dictated by the predominant tautomeric form and the electronic landscape of the molecule. Understanding the tautomeric equilibrium and electronic structure is therefore paramount for the rational design of novel therapeutics based on this privileged scaffold.

Tautomerism in this compound

This compound can exist in several tautomeric forms, primarily through prototropic shifts. The principal equilibrium is between the amino and imino forms. Furthermore, considering the proton mobility between the ring nitrogens, three main tautomers can be described: the canonical amino form (1H-imidazol-2-amine) and two imino forms (1H-imidazol-2(3H)-imine and 1H-imidazol-2(5H)-imine).

Tautomeric Forms

The key tautomers of this compound are depicted below:

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.

Caption: Tautomeric equilibrium of this compound.

Relative Stability of Tautomers

Computational studies on analogous systems, such as 2-amino-2-imidazoline, provide valuable insights into the relative stabilities of the tautomers of this compound. Density Functional Theory (DFT) calculations consistently indicate that the amino tautomer is the most stable form in the gas phase. This stability is attributed to the aromatic character of the imidazole ring in the amino form, which is disrupted in the imino tautomers.

Electronic Structure

The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals. These features are critical for its reactivity and interaction with biological targets.

Molecular Orbitals and Charge Distribution

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the chemical reactivity. In the more stable amino tautomer, the HOMO is typically localized on the amino group and the imidazole ring, indicating that these are the primary sites for electrophilic attack. The LUMO is distributed over the imidazole ring, suggesting its susceptibility to nucleophilic attack.

The presence of the electron-donating amino group significantly influences the charge distribution, increasing the electron density on the imidazole ring, particularly at the C4 and C5 positions.

Quantitative Data

The following tables summarize key quantitative data from computational studies on 2-amino-2-imidazoline, which serves as a close model for this compound. These calculations were performed using DFT at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Relative Energies of Tautomers (Gas Phase)

| Tautomer | Relative Energy (kcal/mol) |

| Amino (2-AI-A) | 0.00 |

| Imino (2-AI-I1) | +5.8 |

Table 2: Selected Bond Lengths (Å)

| Bond | Amino Tautomer (2-AI-A) | Imino Tautomer (2-AI-I1) |

| C2-N(amino) | 1.365 | 1.280 |

| C2-N1 | 1.330 | 1.401 |

| N1-C5 | 1.385 | 1.465 |

| C4-C5 | 1.350 | 1.338 |

| C4-N3 | 1.385 | 1.282 |

| N3-C2 | 1.330 | 1.401 |

Table 3: Mulliken Atomic Charges

| Atom | Amino Tautomer (2-AI-A) | Imino Tautomer (2-AI-I1) |

| N (amino/imino) | -0.85 | -0.78 |

| C2 | 0.55 | 0.49 |

| N1 | -0.65 | -0.58 |

| N3 | -0.65 | -0.75 |

| C4 | -0.20 | -0.25 |

| C5 | -0.20 | -0.15 |

Experimental Protocols

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques, complemented by computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.

Methodology:

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) at a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at various temperatures (e.g., from 298 K down to 200 K). The coalescence of signals at higher temperatures and the appearance of distinct signals for each tautomer at lower temperatures can provide information about the exchange rate and equilibrium constant.

-

Analysis:

-

In ¹³C NMR, the chemical shifts of the ring carbons, particularly C2, C4, and C5, are sensitive to the tautomeric form. The observation of a single set of averaged signals indicates a rapid equilibrium on the NMR timescale.

-

By integrating the signals corresponding to each tautomer at low temperatures where the exchange is slow, the relative populations can be determined.

-

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the absorption spectra under different conditions.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

-

Analysis: The λmax values are dependent on the electronic structure of the predominant tautomer. Shifts in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium. Theoretical calculations of the electronic transitions for each tautomer can aid in the assignment of the observed absorption bands.

Computational Chemistry

Computational methods are indispensable for predicting the relative stabilities and electronic properties of tautomers.

Methodology:

-

Structure Optimization: Perform geometry optimization for all possible tautomers using a suitable level of theory and basis set (e.g., DFT with B3LYP/6-311+G(d,p)).

-

Energy Calculation: Calculate the single-point energies and zero-point vibrational energies (ZPVE) to determine the relative stabilities of the tautomers.

-

Solvent Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM, SMD) to predict tautomeric preferences in solution.

-

Property Calculation: Calculate electronic properties such as molecular orbitals, atomic charges, and theoretical UV-Vis and NMR spectra to correlate with experimental data.

Caption: Workflow for computational analysis.

Conclusion

The tautomerism and electronic structure of this compound are critical determinants of its chemical behavior and biological activity. The available evidence strongly suggests that the amino tautomer is the most stable form, a preference driven by the aromaticity of the imidazole ring. This guide provides a foundational understanding and practical methodologies for researchers and drug development professionals working with this important heterocyclic system. A thorough characterization of the tautomeric landscape is essential for the successful design and development of novel this compound-based therapeutic agents.

2-Aminoimidazole: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals